molecular formula C21H24N4O3 B14938461 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline

6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline

Cat. No.: B14938461
M. Wt: 380.4 g/mol
InChI Key: IWYIMXJDMIASIN-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in drug design

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline typically involves a multi-step process. One common method includes the ultrasonic treatment of 4-chloro-6,7-dimethoxy-1-methylquinolin-1-ium iodide with a slight excess of 1-(4-methoxyphenyl)piperazine in ethanol as a solvent. This reaction yields the final compound in excellent yield of 91% .

Industrial Production Methods

For industrial production, the synthesis process is scaled up while adhering to green chemistry principles to minimize environmental impact. The use of ultrasonic treatment is favored due to its efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure high yields and purity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional hydroxyl groups, while reduction could produce more saturated analogs.

Scientific Research Applications

6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets. It is believed to inhibit viral replication by interfering with the viral RNA synthesis process. The exact molecular pathways are still under investigation, but it is known to affect key enzymes involved in viral replication .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Known for its antimalarial and antiviral properties.

    Hydroxychloroquine: Similar to chloroquine but with a hydroxyl group, making it less toxic.

    Other Quinazoline Derivatives: Various derivatives with different substituents that modify their biological activity.

Uniqueness

6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its potential antiviral activity, particularly against coronaviruses, sets it apart from other compounds in its class .

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline

InChI

InChI=1S/C21H24N4O3/c1-26-16-6-4-15(5-7-16)24-8-10-25(11-9-24)21-17-12-19(27-2)20(28-3)13-18(17)22-14-23-21/h4-7,12-14H,8-11H2,1-3H3

InChI Key

IWYIMXJDMIASIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OC

Origin of Product

United States

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